molecular formula C4H12ClNO2S B13732524 3-Methanesulfonyl-propyl-ammonium chloride

3-Methanesulfonyl-propyl-ammonium chloride

Cat. No.: B13732524
M. Wt: 173.66 g/mol
InChI Key: VJABSSGXEWXCLY-UHFFFAOYSA-N
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Description

3-Methanesulfonyl-propyl-ammonium chloride is a chemical compound with the molecular formula C4H12ClNO2S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a methanesulfonyl group attached to a propyl chain, which is further connected to an ammonium chloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methanesulfonyl-propyl-ammonium chloride typically involves the reaction of 3-aminopropylamine with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:

  • 3-aminopropylamine is dissolved in an appropriate solvent, such as dichloromethane.
  • Methanesulfonyl chloride is added dropwise to the solution while maintaining the temperature at around 0°C.
  • The reaction mixture is stirred for several hours at room temperature.
  • The resulting product is purified by recrystallization or column chromatography to obtain this compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonyl-propyl-ammonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

    Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in aqueous or organic solvents.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted ammonium salts.

    Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.

    Reduction Reactions: Products include primary amines and other reduced compounds.

Scientific Research Applications

3-Methanesulfonyl-propyl-ammonium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.

    Biology: The compound is employed in the study of enzyme inhibition and protein modification.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-Methanesulfonyl-propyl-ammonium chloride involves its interaction with molecular targets such as enzymes and proteins. The methanesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methylsulfonylpropylamine Hydrochloride: Similar in structure but lacks the ammonium chloride moiety.

    3-Methanesulfonylpropan-1-amine Hydrochloride: Similar in structure but with different functional groups.

Uniqueness

3-Methanesulfonyl-propyl-ammonium chloride is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C4H12ClNO2S

Molecular Weight

173.66 g/mol

IUPAC Name

3-methylsulfonylpropylazanium;chloride

InChI

InChI=1S/C4H11NO2S.ClH/c1-8(6,7)4-2-3-5;/h2-5H2,1H3;1H

InChI Key

VJABSSGXEWXCLY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCC[NH3+].[Cl-]

Origin of Product

United States

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